molecular formula C36H38N4O7 B2462840 N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 441047-32-1

N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2462840
CAS No.: 441047-32-1
M. Wt: 638.721
InChI Key: ZVAQHIZKAKOFPM-UHFFFAOYSA-N
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Description

N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C36H38N4O7 and its molecular weight is 638.721. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[(4-ethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N4O7/c1-5-47-27-12-10-26(11-13-27)37-35(42)23-9-14-30(39-19-22-15-25(21-39)29-7-6-8-33(41)40(29)20-22)28(16-23)38-36(43)24-17-31(44-2)34(46-4)32(18-24)45-3/h6-14,16-18,22,25H,5,15,19-21H2,1-4H3,(H,37,42)(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQHIZKAKOFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the methanopyrido diazocin moiety is particularly notable for its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)12.7Inhibition of proliferation
HeLa (Cervical Cancer)10.5DNA damage and repair inhibition

These results suggest that the compound may disrupt critical cellular processes in cancer cells, leading to cell death.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial profile indicates potential applications in treating infections caused by resistant strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle.
  • DNA Interaction : Potential binding to DNA may lead to structural alterations and subsequent cytotoxic effects.

Case Studies

A series of case studies have been conducted to further elucidate the biological effects of this compound:

  • Study 1 : Investigated the impact on A549 cells; results indicated a dose-dependent increase in apoptosis markers.
  • Study 2 : Explored antimicrobial efficacy against resistant bacterial strains; demonstrated significant reduction in bacterial viability compared to controls.

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